molecular formula C15H21N5OS2 B10991790 N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide

Cat. No.: B10991790
M. Wt: 351.5 g/mol
InChI Key: CNHMGOHVMCKIQN-UHFFFAOYSA-N
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Description

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide is a complex organic compound featuring a thiadiazole and thiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Thiadiazole Ring: Starting from tert-butyl hydrazine and carbon disulfide, the thiadiazole ring is formed through cyclization reactions under acidic conditions.

    Formation of the Thiazole Ring: The thiazole ring is synthesized from cyclopentanone and thiourea through a cyclization reaction.

    Coupling Reaction: The thiadiazole and thiazole intermediates are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the thiadiazole or thiazole rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiadiazole or thiazole derivatives

    Substitution: Functionalized thiadiazole or thiazole derivatives

Scientific Research Applications

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, or anticancer agent due to its unique structure and potential biological activity.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Agricultural Chemistry: The compound may serve as a lead structure for the development of new pesticides or herbicides.

Mechanism of Action

The mechanism by which N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide exerts its effects depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function and leading to antimicrobial or anticancer effects.

    Materials Science: The compound’s electronic properties can be exploited in the design of semiconductors or other electronic materials.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(cyclohexylamino)-1,3-thiazole-4-carboxamide
  • N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(phenylamino)-1,3-thiazole-4-carboxamide

Uniqueness

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide is unique due to its specific combination of thiadiazole and thiazole rings, which may confer distinct biological activities and chemical properties compared to its analogs. The presence of the cyclopentylamino group also differentiates it from other similar compounds, potentially affecting its reactivity and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C15H21N5OS2

Molecular Weight

351.5 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C15H21N5OS2/c1-15(2,3)12-19-20-14(23-12)18-11(21)10-8-22-13(17-10)16-9-6-4-5-7-9/h8-9H,4-7H2,1-3H3,(H,16,17)(H,18,20,21)

InChI Key

CNHMGOHVMCKIQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2=CSC(=N2)NC3CCCC3

Origin of Product

United States

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